molecular formula C21H24N2O4 B2601281 4-butoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide CAS No. 954590-59-1

4-butoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide

Cat. No. B2601281
CAS RN: 954590-59-1
M. Wt: 368.433
InChI Key: HUVSZKVLNJJLIJ-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They have applications in the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity . They also exhibit properties like anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .


Synthesis Analysis

Benzamide compounds are often synthesized starting from benzoic acid derivatives and amine derivatives . The products are then purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The structure of benzamide compounds is confirmed using IR, 1H NMR, and 13C NMR spectroscopy, and elemental analysis techniques .


Chemical Reactions Analysis

The in vitro antioxidant activity of benzamide compounds is often determined by total antioxidant, free radical scavenging, and metal chelating activity tests . Some benzamide compounds show more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

Ultrasound-Assisted Synthesis and Anti-Tubercular Activity

One study highlights the ultrasound-assisted synthesis of novel derivatives of benzamide with promising anti-tubercular activity. These compounds were synthesized using green chemistry tools and evaluated against Mycobacterium tuberculosis, showing significant activity. This approach underscores the potential of benzamide derivatives in anti-tubercular drug discovery and the benefits of environmentally friendly synthesis methods (Nimbalkar et al., 2018).

Supramolecular Assembly for Drug Design

Another study focuses on the two-dimensional assembly of functionalized 4-aryl-1-alkenyl-3,5-dioxo-1,2,4-triazolidines, including derivatives similar to 4-butoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide. These assemblies, facilitated by intermolecular hydrogen bonding, are crucial for designing drugs with improved efficacy and specificity, indicating the importance of structural design in drug development (Seidel et al., 1995).

Antimicrobial and Anti-inflammatory Applications

Research on N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide demonstrated potential antimicrobial activities. These findings suggest that structurally related compounds, including those based on the 4-butoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide framework, could be valuable in developing new antimicrobials (Patel & Dhameliya, 2010).

Heterocyclic Compounds in X-ray Contrast Agents

The synthesis of heterocyclic compounds, particularly those related to 4-butoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide, has been explored for use in X-ray diagnostic agents. This research indicates the potential of oxazolidinone derivatives in medical imaging, highlighting their versatility and applicability in various scientific and medical fields (Pillai et al., 1994).

properties

IUPAC Name

4-butoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-2-3-13-26-18-11-9-16(10-12-18)20(24)22-14-19-15-23(21(25)27-19)17-7-5-4-6-8-17/h4-12,19H,2-3,13-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVSZKVLNJJLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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